molecular formula C11H14N4 B13620234 4-Propyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

4-Propyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

Cat. No.: B13620234
M. Wt: 202.26 g/mol
InChI Key: ZTVNCUVELSTRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a chemical compound featuring a pyrazole core substituted with a pyridin-3-yl group and a propyl chain. This structure is of significant interest in medicinal chemistry and chemical research, particularly in the development of novel heterocyclic compounds. As a substituted pyrazole derivative, it serves as a versatile building block for the synthesis of more complex molecules and potential pharmacologically active agents . Compounds with analogous pyrazole-pyridine scaffolds have been identified as key intermediates in exploratory research for various biological targets . For instance, similar molecular frameworks have been investigated in the context of kinase inhibition, highlighting the potential research value of this chemical class in developing therapeutic candidates for inflammatory diseases . Researchers can utilize this amine-functionalized pyrazole to explore structure-activity relationships (SAR) and to create targeted libraries for high-throughput screening. Handling and Safety: For safe handling of this and related compounds, please consult the relevant Safety Data Sheet (SDS). General precautions include using personal protective equipment, working in a well-ventilated area, and avoiding the formation of dust and aerosols . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-propyl-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-2-4-9-10(14-15-11(9)12)8-5-3-6-13-7-8/h3,5-7H,2,4H2,1H3,(H3,12,14,15)

InChI Key

ZTVNCUVELSTRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically proceeds via:

  • Formation of the pyrazole ring : This is commonly achieved by cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
  • Introduction of the pyridin-3-yl substituent : Often installed through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the nature of the intermediates.
  • Incorporation of the propyl group : Usually introduced via alkylation reactions or by using appropriately substituted starting materials that carry the propyl group.

This multi-step approach allows for structural flexibility and optimization of yields and purity.

Detailed Stepwise Preparation

Pyrazole Ring Formation

The pyrazole ring synthesis commonly starts with the condensation of hydrazine hydrate with a suitable α,β-unsaturated carbonyl compound or 1,3-diketone precursor. For example, 3-pyridinecarboxaldehyde can react with hydrazine derivatives to form hydrazones, which cyclize under acidic or basic conditions to yield the pyrazole core substituted with the pyridin-3-yl group.

Palladium-Catalyzed Coupling Reactions

For the installation of the pyridin-3-yl moiety or amine groups, palladium-catalyzed cross-coupling reactions are frequently employed. Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) facilitate the coupling between halogenated pyrazole intermediates and pyridine derivatives.

  • Typical reaction conditions include heating in polar aprotic solvents like N,N-dimethylformamide (DMF) at temperatures ranging from 50°C to 150°C.
  • Bases such as potassium carbonate or sodium hydrogencarbonate are used to deprotonate intermediates and promote coupling.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Yield (%) Notes
1. Formation of 3-(pyridin-3-yl)pyrazole core Condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions 60-75% (typical) Cyclization to form pyrazole ring
2. Introduction of propyl group Alkylation using 1-bromopropane in presence of base (e.g., K2CO3) in DMF at 80°C 50-65% Selective alkylation at 4-position
3. Amination / functional group modifications Palladium-catalyzed coupling with amine sources or pyridine derivatives 60-70% Pd catalyst with phosphine ligands, elevated temperature

Note: The yields are approximate and depend on reaction scale and purification methods.

Reaction Conditions and Catalysts

Reaction Type Catalyst / Reagents Solvent Temperature Time Remarks
Pyrazole ring cyclization Hydrazine hydrate, aldehyde or diketone Ethanol or water 60-90°C 2-6 h Acidic or neutral conditions
Alkylation (propyl group) 1-Bromopropane, K2CO3 DMF or THF 70-90°C 4-8 h Requires inert atmosphere for sensitive substrates
Pd-catalyzed coupling Pd(OAc)2 or Pd(PPh3)4, phosphine ligands DMF, toluene 50-150°C 1-4 h Ligand choice critical for yield

Analytical Data Supporting Preparation

These data confirm the structural integrity of the synthesized compound and are used for verification via spectroscopic methods such as NMR and mass spectrometry.

Comparative Notes on Similar Compounds

Compounds structurally related to this compound, such as 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-4-amine, share similar synthetic routes involving pyrazole ring formation and palladium-catalyzed coupling, but differ in substituent positioning and nature, affecting their reactivity and biological activity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range (%) Comments
Pyrazole ring synthesis Hydrazine hydrate, 3-pyridinecarboxaldehyde Acidic medium, 60-90°C, 2-6 h 60-75 Cyclization forms pyrazole core
Propyl group introduction 1-Bromopropane, K2CO3 DMF, 70-90°C, 4-8 h 50-65 Alkylation at 4-position
Palladium-catalyzed coupling Pd(OAc)2, phosphine ligands DMF, 50-150°C, 1-4 h 60-70 Coupling with amines or pyridine derivatives

Chemical Reactions Analysis

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared with analogs in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Propyl (4), Pyridin-3-yl (3) C₁₁H₁₄N₄ 202.26 Not reported Not reported
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Propyl (4), Pyridin-2-yl (3) C₁₁H₁₄N₄ 202.26 Not reported NMR: δ 4.39 (NH₂), 5.76 (CH)
3-(Pyridin-3-yl)-1H-pyrazol-5-amine (4b) None (4), Pyridin-3-yl (3) C₇H₇N₄ 147.16 Not reported IR: 3352 cm⁻¹ (NH₂); NMR: δ 7.81–8.81 (Ar-H)
N-(Naphthalen-1-ylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine (8c) Naphthalen-1-ylmethyl (N) C₁₉H₁₇N₄ 301.36 135–136 IR: 3240 cm⁻¹ (NH); HRMS: m/z 301.1477
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Propyl (4), CF₃ (3) C₇H₁₀F₃N₃ 193.17 Not reported Not reported

Key Observations:

  • Substituent Effects: The propyl group enhances lipophilicity compared to unsubstituted analogs like 4b , which may improve membrane permeability.
  • Spectral Signatures : The absence of reported IR/NMR data for the target compound contrasts with detailed spectral profiles of analogs like 8c and 4b , underscoring the need for further characterization.

Biological Activity

4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4C_{12}H_{14}N_{4}, with a molecular weight of approximately 218.26 g/mol. The compound features a pyrazole ring substituted with a propyl group and a pyridine moiety, which enhances its lipophilicity and potential interactions with biological targets.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The mechanism typically involves binding to the active sites of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent antiproliferative effects .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amA54926Induction of apoptosis
Similar Pyrazole DerivativeMCF70.49Inhibition of cell proliferation
Ethyl-Pyrazole DerivativeA54949.85Induction of autophagy

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. Modifications in substituents can lead to significant changes in potency and selectivity. For example, the presence of different alkyl groups or heterocycles can enhance lipophilicity and improve binding affinity to target proteins .

Table 2: Structural Variations and Their Impact on Activity

Structural VariationBiological Activity
Propyl GroupEnhanced lipophilicity
Pyridine MoietyIncreased receptor binding
Alkyl SubstituentsVaried cytotoxicity across cell lines

Case Studies

Recent investigations into the biological activity of pyrazole derivatives have yielded promising results:

  • Study on Mycobacterial Inhibition : A series of pyrazolo[1,5-a]pyrimidines were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited potent inhibition with low toxicity profiles, suggesting potential therapeutic applications in tuberculosis treatment .
  • Antitumor Activity Assessment : A comprehensive study evaluated various pyrazole derivatives against multiple cancer cell lines. Compounds were found to induce apoptosis and inhibit cell growth effectively, highlighting their potential as novel anticancer agents .

Q & A

Q. Basic Structural Analysis

  • X-ray diffraction (XRD) : Single crystals are grown via slow evaporation (e.g., in DMSO/ethanol). Data collection uses diffractometers (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Software : SHELX suite refines structures, with R-factors typically <0.08 for high-quality datasets .
    Advanced Challenges
  • Twinning : Triclinic crystals (space group P1) may exhibit twinning, requiring HKLF 5 format in SHELXL for correction .
  • Disorder : Propyl chains often show positional disorder, resolved using PART and ISOR commands .

What spectroscopic techniques validate the structure of this compound, and how are contradictions in data resolved?

Q. Basic Validation

  • ¹H/¹³C NMR : Peaks for pyridine protons (δ 8.5–9.0 ppm) and pyrazole NH₂ (δ 5.7–6.1 ppm) confirm regiochemistry .
  • HRMS : Exact mass matches theoretical [M+H]⁺ (e.g., m/z 231.1378 for C₁₁H₁₅N₄⁺) .
    Advanced Contradiction Analysis
    Discrepancies in NH₂ proton splitting (e.g., singlet vs. broad) may arise from tautomerism. Variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C clarifies dynamic behavior .

How is the bioactivity of this compound evaluated, and what strategies improve selectivity?

Q. Basic Bioactivity Screening

  • In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .
    Advanced Selectivity Enhancement
  • SAR studies : Modifying the propyl chain to cyclopropyl or fluorinated analogs reduces off-target effects .
  • Molecular docking : AutoDock Vina predicts binding modes to prioritize derivatives with higher affinity for target proteins .

What catalytic systems are effective for synthesizing derivatives, and how do green chemistry principles apply?

Q. Advanced Catalytic Methods

  • Nanocatalysts : Fe₃O₄/GO/SO₃H enables solvent-free, one-pot synthesis of pyrazolo[3,4-b]pyridines, achieving 90% yield with 95% atom economy .
  • Recyclability : Catalysts retain >85% activity after five cycles, validated by ICP-OMS analysis of Fe leaching .

How are computational methods used to predict electronic properties, and what experimental validations are critical?

Q. Advanced Computational Analysis

  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.2 eV) and Mulliken charges to predict reactivity .
  • Validation : Correlate computed IR spectra with experimental data (e.g., NH stretching at 3350 cm⁻¹) to confirm accuracy .

What strategies address low solubility in pharmacological assays?

Q. Advanced Formulation

  • Co-crystallization : Use succinic acid or caffeine to form co-crystals, improving aqueous solubility by 10-fold .
  • Nanoemulsions : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) for sustained release in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.